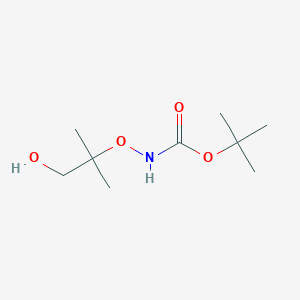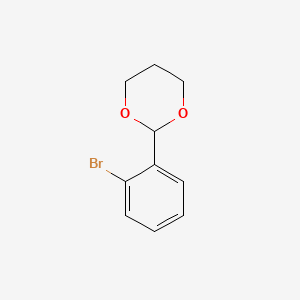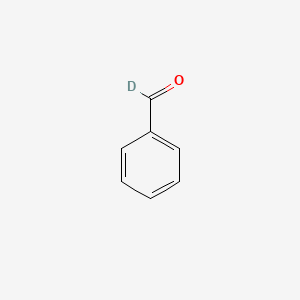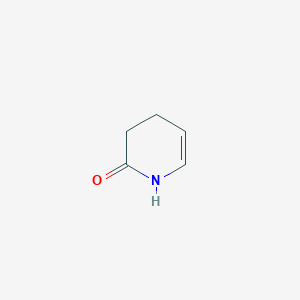
1,5-Dichlor-2,4-difluorbenzol
Übersicht
Beschreibung
1,5-Dichloro-2,4-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 and a molecular weight of 182.983 g/mol . It is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring. This compound is used in various chemical processes and has significant industrial and research applications.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2,4-difluorobenzene has several scientific research applications:
Wirkmechanismus
Mode of Action
The compound could potentially undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile substitutes a hydrogen atom in the aromatic ring. This could alter the structure and function of biomolecules that the compound interacts with.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, the route of administration, and the biological system in which it is present. For example, halogenated compounds are often lipophilic, which means they can easily cross cell membranes and distribute throughout the body .
Vorbereitungsmethoden
1,5-Dichloro-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 2,4-difluoroaniline followed by a Sandmeyer reaction to introduce the chlorine atoms . The reaction conditions typically involve the use of t-butyl nitrite and boron trifluoride etherate complex, followed by thermal decomposition of the resulting diazonium salts . Industrial production methods often employ similar processes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,5-Dichloro-2,4-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine), which make the benzene ring less reactive towards electrophiles.
Nucleophilic Aromatic Substitution: The presence of halogens on the benzene ring allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under suitable conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
1,5-Dichloro-2,4-difluorobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluorobenzene: This compound has one chlorine and two fluorine atoms on the benzene ring, making it slightly less reactive in nucleophilic substitution reactions compared to 1,5-Dichloro-2,4-difluorobenzene.
1,4-Difluorobenzene: With only two fluorine atoms, this compound is less reactive in both electrophilic and nucleophilic substitution reactions compared to 1,5-Dichloro-2,4-difluorobenzene.
1,3-Dichloro-2-fluorobenzene: This compound has two chlorine atoms and one fluorine atom, making it more reactive in electrophilic substitution reactions compared to 1,5-Dichloro-2,4-difluorobenzene.
The uniqueness of 1,5-Dichloro-2,4-difluorobenzene lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
IUPAC Name |
1,5-dichloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAMVMLHBNGAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449591 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253-30-7 | |
| Record name | 1,5-Dichloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)



